4'-tert-Butyl-2',6'-dimethylacetophenone 4'-tert-Butyl-2',6'-dimethylacetophenone
Brand Name: Vulcanchem
CAS No.: 2040-10-0
VCID: VC3774422
InChI: InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3
SMILES: CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol

4'-tert-Butyl-2',6'-dimethylacetophenone

CAS No.: 2040-10-0

Cat. No.: VC3774422

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

4'-tert-Butyl-2',6'-dimethylacetophenone - 2040-10-0

Specification

CAS No. 2040-10-0
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
IUPAC Name 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone
Standard InChI InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3
Standard InChI Key JNHLHPMTMTYLCP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C
Canonical SMILES CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C

Introduction

Chemical Structure and Identification

4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . The chemical structure consists of an acetophenone skeleton with a tert-butyl group at the para position (4') and methyl groups at both ortho positions (2' and 6') . This arrangement creates a sterically hindered environment around the carbonyl functionality.

Chemical Identifiers

The compound is officially registered under several identification systems, which are summarized in Table 1.

Table 1: Chemical Identifiers of 4'-tert-Butyl-2',6'-dimethylacetophenone

IdentifierValue
CAS Registry Number2040-10-0
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
EINECS Number218-037-8
MDL NumberMFCD00026301
IUPAC Name1-(4-tert-butyl-2,6-dimethylphenyl)ethanone
InChIKeyJNHLHPMTMTYLCP-UHFFFAOYSA-N
FDA UNIIUN0DL0NR1U

Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 4-tert-Butyl-2,6-dimethylacetophenone

  • 1-(4-(1,1-Dimethylethyl)-2,6-dimethylphenyl)-ethanone

  • 2',6'-Dimethyl-4'-tert-butylacetophenone

  • Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-

  • Acetophenone, 4'-tert-butyl-2',6'-dimethyl-

Physical Properties

4'-tert-Butyl-2',6'-dimethylacetophenone exhibits distinct physical characteristics that are important for its identification, handling, and application in various contexts.

Fundamental Physical Properties

The compound presents as a solid at room temperature with a defined melting point range, as detailed in Table 2.

Table 2: Physical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone

PropertyValue
Physical StateSolid
Melting Point47-49°C (literature)
Boiling Point150°C at 20 mm Hg (literature)
Density0.9463 (rough estimate)
Refractive Index1.5397 (estimate)

Odor Characteristics

One notable characteristic of this compound is its distinctive odor profile, which has been described as "strong dry woody labdanum rose musk orangeflower" when present at 10.00% concentration in dipropylene glycol . The odor type is primarily classified as woody, making it potentially relevant for fragrance applications .

Solubility Properties

The compound's solubility parameters are important for laboratory handling and industrial applications. While specific quantitative solubility data is limited in the search results, it is known to have similar solubility properties to related acetophenone derivatives, generally being more soluble in organic solvents than in water .

Spectroscopic Properties

Spectroscopic analysis provides crucial information for the identification and structural characterization of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Infrared Spectroscopy

Chemical Properties and Reactivity

Reactivity Profile

As an aromatic ketone, 4'-tert-Butyl-2',6'-dimethylacetophenone exhibits reactivity patterns consistent with both the aromatic ring and the carbonyl functionality. The presence of the sterically bulky tert-butyl and ortho-methyl groups influences its reactivity by creating a hindered environment around the reactive sites.

Stability Parameters

The compound possesses reasonable stability under normal conditions. Like other ketones, it can react with reducing agents, oxidizing agents, and undergo various carbonyl transformation reactions . The estimated LogP value of 2.913 indicates moderate lipophilicity, which affects its environmental behavior and biological interactions .

Synthesis and Production

Synthetic Routes

While the search results don't explicitly detail the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone, it is typically prepared through Friedel-Crafts acylation reactions. Based on information about related compounds, the synthesis likely involves:

  • Starting with 1,3-dimethyl-5-tert-butylbenzene

  • Performing Friedel-Crafts acylation using acetyl chloride and aluminum trichloride as a catalyst

This reaction pathway is consistent with the synthesis of related compounds mentioned in the search results, particularly the synthesis of musk ketone, which is derived from 4'-tert-Butyl-2',6'-dimethylacetophenone through nitration .

Industrial Production

The compound is produced commercially and is available from chemical suppliers such as Sigma-Aldrich . According to pricing information from ChemicalBook, the cost was approximately ₹3052.65 for 1g of 98% purity product (as of 2022 data) .

Applications and Uses

Precursor in Fragrance Chemistry

One of the most significant applications of 4'-tert-Butyl-2',6'-dimethylacetophenone is as a key intermediate in the synthesis of musk ketone (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone), an important synthetic musk fragrance . Musk ketone is produced by nitrating 4'-tert-Butyl-2',6'-dimethylacetophenone, resulting in a compound with a sweet, persistent musk odor used in perfumery and as a fixative in fragrance compositions .

Research Applications

The compound has applications in organic synthesis research, particularly in studies involving aromatic substitution reactions, ketone transformations, and the development of new synthetic methodologies . Its distinct structure makes it useful as a model compound for studying steric effects in chemical reactions.

Related Compounds

Musk Ketone

Table 3: Comparison of 4'-tert-Butyl-2',6'-dimethylacetophenone and Musk Ketone

Property4'-tert-Butyl-2',6'-dimethylacetophenoneMusk Ketone
CAS Number2040-10-081-14-1
Molecular FormulaC14H20OC14H18N2O5
Molecular Weight204.31 g/mol294.30 g/mol
Melting Point47-49°C134-137°C
Odor ProfileWoodyMusk, sweet, persistent
Primary UseChemical intermediateFragrance, fixative

Other Structural Analogs

Several structurally related compounds share similar synthetic pathways or applications:

  • 4'-tert-Butylacetophenone: A simpler analog lacking the ortho-methyl groups

  • 2,6-Di-tert-butyl-4-methylphenol: A phenolic compound with similar substitution patterns that has been studied for phytotoxic activity

  • 1,4-Di-t-butyl-2,5-dimethoxybenzene: A compound discussed in educational contexts for aromatic electrophilic substitution reactions

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